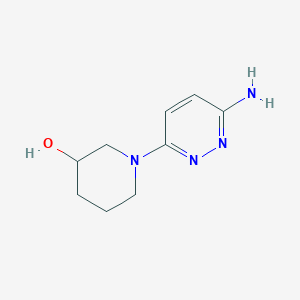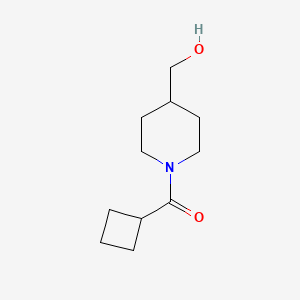
(1-Cyclobutanecarbonylpiperidin-4-yl)methanol
Vue d'ensemble
Description
“(1-Cyclobutanecarbonylpiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1178378-96-5 . It has a molecular weight of 197.28 and its IUPAC name is [1-(cyclobutylcarbonyl)-4-piperidinyl]methanol . The compound is typically in oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H19NO2/c13-8-9-4-6-12(7-5-9)11(14)10-2-1-3-10/h9-10,13H,1-8H2 . This indicates that the molecule consists of a piperidine ring (a six-membered ring with one nitrogen atom), a cyclobutane ring (a four-membered carbon ring), and a carbonyl group (C=O), along with a methanol group (CH2OH).Physical And Chemical Properties Analysis
“this compound” is an oil . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current data.Applications De Recherche Scientifique
Metal-Organic Frameworks
The synthesis and crystal structure of a metal-organic framework (MOF) incorporating methanol demonstrates the potential application of (1-Cyclobutanecarbonylpiperidin-4-yl)methanol in the development of novel MOFs. This MOF features a (4,4)-grid topology with Co(II) ions and cyclobutane molecules as nodes, highlighting methanol's role in the clathration process within the framework's rhombus-shaped cavities (Papaefstathiou, Milios, & MacGillivray, 2004).
Catalysis and Synthesis
Gold-catalyzed cycloisomerizations of ene-ynamides to form cyclobutanones showcase the involvement of cyclobutane derivatives in synthesizing complex molecular structures under mild conditions. This process exemplifies the versatility of cyclobutanecarbonyl derivatives in facilitating high diastereoselectivities and expanding the synthetic toolbox for organic chemists (Couty, Meyer, & Cossy, 2009).
Organic Electronic Materials
The one-electron oxidation of cyclobutane derivatives to produce high yields of open-chain products demonstrates the potential application in the design of organic electronic materials. These materials, through their oxidative coupling reactions, offer pathways to synthesize compounds with specific electronic properties, which could be beneficial in developing new semiconducting materials (Beresford, Lambert, & Ledwith, 1970).
Pharmaceutical Synthesis
The straightforward synthesis of novel chiral ligands based on cyclobutane derivatives for catalytic applications demonstrates their potential in asymmetric synthesis. These compounds, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, highlight the utility of cyclobutane derivatives in the pharmaceutical industry for the synthesis of enantiomerically pure compounds (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Analytical Chemistry
The use of cyclobutane derivatives in the synthesis of imidazole derivatives and their conversion into carbonyl compounds showcases the importance of such compounds in analytical chemistry for the development of new analytical methods. These derivatives offer a platform for creating masked forms of functional groups, aiding in complex analytical processes (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Mécanisme D'action
Propriétés
IUPAC Name |
cyclobutyl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-9-4-6-12(7-5-9)11(14)10-2-1-3-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRGGUWXWSHIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



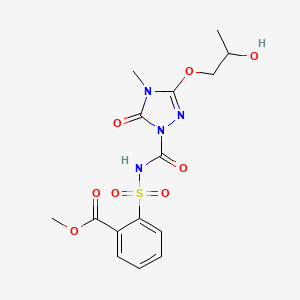

![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)
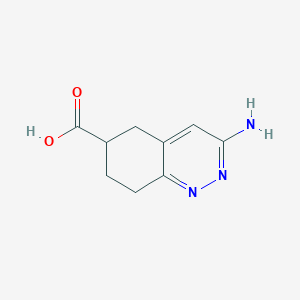
![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)


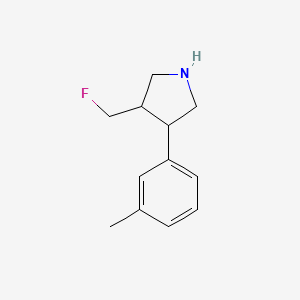
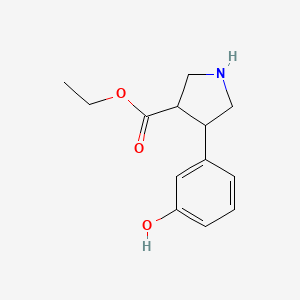
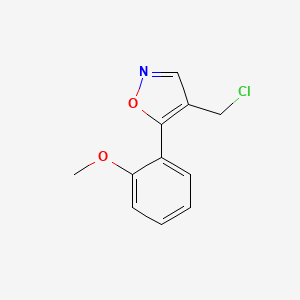
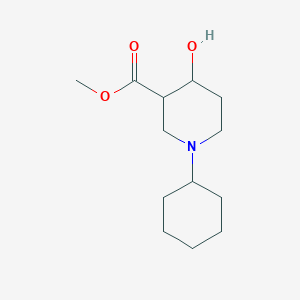
![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)
